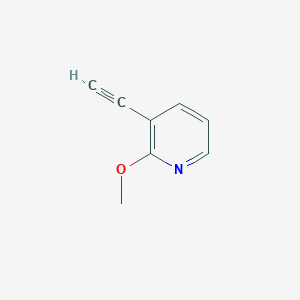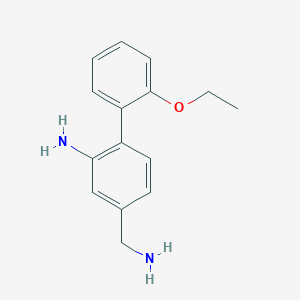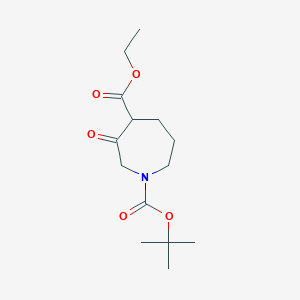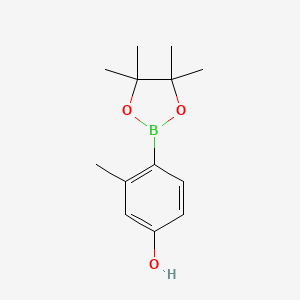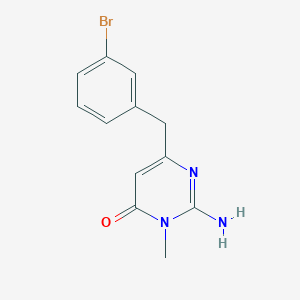![molecular formula C10H12Cl2FN3 B1441480 [4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride CAS No. 1354963-40-8](/img/structure/B1441480.png)
[4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride
Vue d'ensemble
Description
[4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group attached to an imidazole ring, which is further modified with an amine group and dihydrochloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride typically involves multiple steps:
Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.
Introduction of the Fluorophenyl Group: : The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with the imidazole ring.
Amination: : The amine group is introduced through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Formation of Dihydrochloride Salt: : The final step involves the treatment of the amine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.
Reduction: : Reduction reactions can reduce nitro groups to amines or other reduced forms.
Substitution: : Nucleophilic substitution reactions can replace the fluorophenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles like sodium cyanide (NaCN) and strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: : Nitro derivatives, carboxylic acids.
Reduction: : Amine derivatives, hydroxylamines.
Substitution: : Cyanide derivatives, halogenated compounds.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: : It could be employed in the manufacture of specialty chemicals or materials.
Mécanisme D'action
The mechanism by which [4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole derivatives: : Other imidazole-based compounds with different substituents.
Fluorophenyl compounds: : Compounds containing fluorophenyl groups but with different core structures.
Uniqueness
What sets [4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride apart is its specific combination of the fluorophenyl group and the imidazole ring, which may confer unique chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
[5-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3.2ClH/c11-8-3-1-7(2-4-8)9-6-13-10(5-12)14-9;;/h1-4,6H,5,12H2,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFWJUMJJNFCNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)CN)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


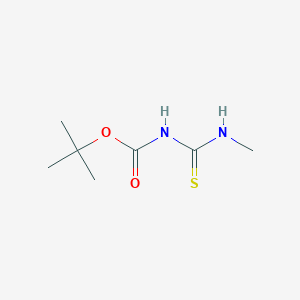
![1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}azepane](/img/structure/B1441403.png)
![{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol](/img/structure/B1441404.png)
